7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-7(3-10)5-1-2-11-8(5)6/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKAKWAUMDGXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-97-8 | |
| Record name | 4-Cyano-7-chloro-Saaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 7 Chloro 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile
Retrosynthetic Analysis of the 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Scaffold
A common and effective strategy for the synthesis of pyrrolopyridine systems involves the annulation of a pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core. researchgate.net Retrosynthetic analysis of this compound suggests a disconnection strategy that breaks down the molecule into more readily available precursors.
The primary disconnection is typically made across the pyrrole ring, leading back to a substituted 3-aminopyridine derivative. This approach simplifies the synthesis to the formation of the five-membered ring from a suitably functionalized six-membered heterocycle.
A plausible retrosynthetic pathway is as follows:
C-N bond disconnection of the pyrrole ring: The target molecule can be disconnected to reveal a key intermediate, such as a di-functionalized pyridine containing an amino group at the C3 position and a vinyl or equivalent group at the C4 position.
Functional Group Interconversion: The nitrile group at position 4 can be envisioned as arising from a precursor such as a halogen or an aldehyde via cyanation. Similarly, the chloro group at position 7 is traced back to a functionalized pyridine starting material.
Precursor Identification: This leads to a key building block: a 2-chloro-4-substituted-3-aminopyridine. The substituent at the C4 position would be a group amenable to transformation into the pyrrole ring. A common strategy involves the use of a nitro group, which can be reduced to an amine, followed by cyclization.
This analysis points toward a synthetic strategy that begins with a commercially available or readily synthesized substituted chloropyridine. The subsequent steps would involve the introduction of substituents at the C3 and C4 positions, followed by a cyclization reaction to form the fused pyrrole ring.
Precursor Synthesis and Intermediate Functionalization
The forward synthesis based on the retrosynthetic analysis involves the careful construction and modification of pyridine-based intermediates.
The synthesis of a halogenated pyrrolo[3,2-c]pyridine core is a critical first stage. While the target compound is a 7-chloro derivative, a well-documented analogous synthesis exists for the 6-bromo-1H-pyrrolo[3,2-c]pyridine, which provides a reliable template for the general strategy. semanticscholar.orgnih.gov This process typically starts from a substituted halopyridine.
The key steps in this synthesis are:
Oxidation: A commercially available starting material, such as 2-bromo-5-methylpyridine, is oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Nitration: The pyridine N-oxide is then nitrated. This is a crucial step for introducing a group that will later become part of the pyrrole ring. The reaction is typically carried out using fuming nitric acid in sulfuric acid, which installs a nitro group at the C4 position.
Side-Chain Elaboration: The methyl group is functionalized to build the carbon framework for the pyrrole ring. This is achieved by reacting the nitropyridine oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
Reductive Cyclization: The final step is the reductive cyclization of the enamine intermediate. Treatment with iron powder in acetic acid simultaneously reduces the nitro group to an amine and the N-oxide, which then undergoes intramolecular cyclization and elimination to form the fused pyrrole ring, yielding the halogenated 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov
To synthesize the target 7-chloro analogue, this process would ideally start with 2-chloro-5-methylpyridine.
| Step | Reactant(s) | Reagent(s) | Product | Reference |
| 1 | 2-Bromo-5-methylpyridine | m-CPBA | 2-Bromo-5-methylpyridine-1-oxide | semanticscholar.org, nih.gov |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | semanticscholar.org, nih.gov |
| 3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | semanticscholar.org, nih.gov |
| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Fe, Acetic Acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | semanticscholar.org, nih.gov |
Once the halogenated pyrrolo[3,2-c]pyridine core is established, the next critical step is the introduction of the nitrile group at the C4 position. There are several potential strategies for this transformation:
Cyanation of a Halogenated Precursor: If a dihalogenated intermediate, such as a 4,7-dihalo-pyrrolo[3,2-c]pyridine, can be synthesized, a selective cyanation at the C4 position could be achieved. This is often accomplished using a palladium-catalyzed reaction with a cyanide source like zinc cyanide (Zn(CN)₂). The relative reactivity of the two halogen positions would be critical for selectivity. acs.org
Sandmeyer Reaction: An alternative route involves the synthesis of a 4-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. The amino group can then be converted to the nitrile via a Sandmeyer reaction, which involves diazotization of the amine with a nitrite source (e.g., NaNO₂) in acidic conditions, followed by treatment with a copper(I) cyanide salt.
Direct C-H Cyanation: Modern synthetic methods have explored the direct C-H functionalization of heterocycles. While challenging, it may be possible to achieve direct cyanation at the C4 position of a 7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate, potentially through a metal-catalyzed process or via activation of the pyridine ring. nih.gov
The installation of the chlorine atom at position 7 can be approached in two primary ways:
Starting with a Chlorinated Precursor: As outlined in section 2.2.1, the most straightforward approach is to begin the entire synthetic sequence with an appropriately chlorinated pyridine derivative, such as 2-chloro-3-amino-4-picoline or a related compound. organic-chemistry.org This ensures the chlorine atom is incorporated into the scaffold from the outset.
Late-Stage Halogenation: An alternative involves the direct chlorination of the 1H-pyrrolo[3,2-c]pyridine core. This can be a challenging transformation due to the potential for reaction at multiple sites on both the pyridine and pyrrole rings. Selective chlorination would require carefully chosen reagents and conditions. Reagents like N-chlorosuccinimide (NCS) could potentially be used, although regioselectivity might be difficult to control. Enzymatic halogenation is an emerging technique that can offer high site-selectivity for such reactions. chemrxiv.org Another advanced strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which has been shown to be effective for the selective halogenation of pyridines. chemrxiv.org
Key Reaction Pathways and Mechanisms
The assembly of the pyrrolopyridine scaffold and the introduction of its substituents often rely on powerful transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are frequently employed in the construction and functionalization of heterocyclic systems like azaindoles. acs.orguni-rostock.de The Suzuki-Miyaura coupling, in particular, is widely used to form carbon-carbon bonds.
In the context of pyrrolopyridine synthesis, a Suzuki coupling could be used to attach an aryl or vinyl group to a halogenated pyridine precursor, which is then used to construct the pyrrole ring. Alternatively, it can be used to functionalize a pre-formed halogenated pyrrolopyridine core. nih.gov
The Catalytic Cycle of Suzuki-Miyaura Coupling:
The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X), such as a bromo- or chloro-pyrrolopyridine, to the active Pd(0) complex. This forms a Pd(II) intermediate.
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center. This forms the desired C-C bond in the product molecule (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
This type of reaction is highly versatile and tolerates a wide range of functional groups, making it exceptionally valuable for the synthesis of complex molecules like this compound and its derivatives. nih.gov
Cyclocondensation and Annulation Reactions for Ring Formation
The construction of the pyrrolo[3,2-c]pyridine core is a critical step in the synthesis of this compound. This is typically achieved through cyclocondensation and annulation reactions, where a pre-functionalized pyridine derivative undergoes ring closure to form the bicyclic system.
A plausible strategy involves a multi-step sequence starting from a substituted pyridine precursor. For instance, a synthetic route analogous to the formation of related 6-bromo-1H-pyrrolo[3,2-c]pyridine can be envisioned nih.gov. The synthesis could commence with a suitably substituted chloropyridine which is then elaborated to introduce the necessary functionalities for the pyrrole ring formation.
One potential pathway is the Fischer indole (B1671886) synthesis, a classic method for constructing indole rings, which can be adapted for azaindole systems. This would involve the reaction of a substituted pyridylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization.
Another approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-(pyridyl)amide. While this method often requires harsh reaction conditions, modern modifications have made it more versatile.
A contemporary and efficient method for constructing fused heterocyclic systems is through transition metal-catalyzed cross-coupling and annulation reactions. For example, a palladium- or copper-catalyzed reaction could be employed to couple a halogenated pyridine with a suitably functionalized pyrrole precursor, followed by an intramolecular cyclization to form the desired pyrrolo[3,2-c]pyridine skeleton. A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to deliver 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, showcasing the potential of metal catalysis in constructing such scaffolds rsc.org.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | General Conditions |
| Fischer Indole Synthesis | Substituted Pyridylhydrazine, Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | Heating |
| Madelung Synthesis | N-(pyridyl)amide | Strong base (e.g., NaNH₂, n-BuLi) | High temperatures |
| Metal-Catalyzed Annulation | Halogenated Pyridine, Functionalized Pyrrole Precursor | Palladium or Copper catalyst, Ligands, Base | Inert atmosphere, Heating |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Azaindoles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. In the context of this compound, the chlorine atom at the 7-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom and the fused pyrrole ring activates the chloro-substituent towards nucleophilic attack.
The general mechanism for SNAr reactions on pyridines involves the attack of a nucleophile on the electron-deficient ring, forming a Meisenheimer-like intermediate, followed by the departure of the leaving group (in this case, the chloride ion). The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the ring.
While the target molecule already contains the chloro-substituent, understanding its reactivity is crucial for any subsequent functionalization or for preventing unwanted side reactions during the synthesis. For instance, if a nucleophilic reagent is used in a later step of the synthesis, there is a potential for the displacement of the 7-chloro group.
Conversely, SNAr could be a deliberate strategy to introduce the chloro-substituent at a late stage of the synthesis, for example, by starting with a 7-hydroxy- or 7-amino-pyrrolo[3,2-c]pyridine derivative and converting the hydroxyl or amino group into a chloro group.
| Nucleophile | Product of Substitution | Typical Conditions |
| Amines (R-NH₂) | 7-amino-1H-pyrrolo[3,2-c]pyridine derivatives | Heating, with or without a base |
| Alkoxides (R-O⁻) | 7-alkoxy-1H-pyrrolo[3,2-c]pyridine derivatives | Base (e.g., NaH) in an alcohol solvent |
| Thiolates (R-S⁻) | 7-thioether-1H-pyrrolo[3,2-c]pyridine derivatives | Base (e.g., NaH) with a thiol |
Functional Group Interconversions Leading to the Carbonitrile Moiety
The introduction of the carbonitrile group at the 4-position of the pyrrolo[3,2-c]pyridine ring is a key synthetic challenge. This can be achieved through various functional group interconversions.
One of the most reliable methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com. This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding nitrile wikipedia.orgorganic-chemistry.orgnih.gov. In the context of the target molecule, this would necessitate the synthesis of a 4-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. The amino group can be introduced through various methods, such as the reduction of a nitro group or through a nucleophilic aromatic substitution of a suitable leaving group at the 4-position.
Another powerful method for the cyanation of heteroaromatic compounds is the Reissert-Henze reaction thieme-connect.deacs.org. This reaction involves the treatment of a pyridine N-oxide with a cyanide source, typically in the presence of an acylating agent. For the synthesis of this compound, this would require the initial oxidation of the pyrrolo[3,2-c]pyridine nitrogen to the corresponding N-oxide. Subsequent reaction with a reagent like trimethylsilyl cyanide (TMSCN) would then introduce the cyano group at the 4-position acs.org. The regioselectivity of the cyanation is an important consideration in this approach.
| Method | Precursor | Key Reagents | Intermediate |
| Sandmeyer Reaction | 4-Amino-7-chloro-1H-pyrrolo[3,2-c]pyridine | NaNO₂, HCl; CuCN | Diazonium salt |
| Reissert-Henze Reaction | 7-Chloro-1H-pyrrolo[3,2-c]pyridine N-oxide | Trimethylsilyl cyanide (TMSCN), Acylating agent | N-acyloxypyridinium salt |
Optimization of Synthetic Routes
The development of an efficient and practical synthesis of this compound requires careful optimization of the synthetic route.
Yield Enhancement Strategies
Temperature: Finding the optimal temperature to ensure a reasonable reaction rate while minimizing the formation of byproducts.
Solvent: Selecting a solvent that provides good solubility for the reactants and facilitates the desired reaction pathway.
Catalyst and Reagent Stoichiometry: Optimizing the loading of catalysts and the molar ratios of reagents to achieve high conversion and selectivity.
Reaction Time: Monitoring the reaction progress to determine the point of maximum product formation and avoid degradation.
Green Chemistry Approaches in Synthesis
Incorporating the principles of green chemistry is becoming increasingly important in modern organic synthesis. For the synthesis of this compound, several green chemistry strategies could be employed:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ionic liquids as reaction media.
Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.
Development of Scalable Synthetic Protocols
For the potential application of this compound in areas such as medicinal chemistry or materials science, a scalable synthetic route is essential. Key considerations for developing a scalable protocol include:
Cost-effectiveness: Using readily available and inexpensive starting materials and reagents.
Safety: Avoiding the use of highly toxic or explosive reagents and intermediates, and ensuring that the reaction conditions are safe for large-scale operations.
Robustness: Developing a synthetic route that is tolerant to minor variations in reaction conditions and gives consistent results.
Purification: Employing purification methods that are amenable to large-scale production, such as crystallization rather than chromatography.
By carefully considering these factors, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also environmentally friendly and suitable for large-scale manufacturing.
Structural and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Advanced spectroscopic techniques are indispensable for determining the intricate structural details of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), offers a powerful approach to piecing together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide initial information about the chemical environment and number of different types of protons and carbons in the molecule. For a compound like 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents.
2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to assign protons on the same ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is vital for unequivocally assembling the bicyclic pyrrolopyridine core and confirming the positions of the chloro and carbonitrile substituents.
For instance, in the analysis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, ¹H and ¹³C NMR were used to confirm their structures. nih.gov The HMBC correlations would be particularly important in confirming the position of the carbonitrile group at C4 by showing a correlation between the proton at C5 and the carbon of the nitrile group.
Illustrative NMR Data for a Related Pyrrolopyridine Analog:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | 7.50 | 125.0 | C-3, C-3a, C-7a |
| H-3 | 6.80 | 102.5 | C-2, C-3a, C-4 |
| H-5 | 8.50 | 145.0 | C-4, C-6, C-7 |
| H-6 | 7.90 | 120.0 | C-4, C-5, C-7a |
| C-4 (CN) | - | 117.0 | H-5 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information obtained from NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₈H₄ClN₃. The measured mass would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the proposed structure. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, would further confirm the presence of a single chlorine atom. In studies of similar compounds, HRMS has been used to confirm the elemental composition of newly synthesized molecules. nih.gov
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. This crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
The resulting crystal structure would definitively confirm the planar nature of the pyrrolo[3,2-c]pyridine ring system and the precise locations of the chloro and carbonitrile substituents. It would also provide valuable insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. While a crystal structure for the specific title compound is not publicly available, the X-ray analysis of a related pyrrolo[3,2-b]pyrrole derivative demonstrates the power of this technique in elucidating the planarity and packing of such heterocyclic systems.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 795.4 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters determined from an X-ray crystallographic experiment.
Computational and Theoretical Chemistry Studies of 7 Chloro 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Currently, there is a notable absence of specific quantum chemical calculations for 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile in published research. However, the application of these theoretical methods to the parent 1H-pyrrolo[3,2-c]pyridine scaffold and its analogs would be invaluable for predicting the electronic properties and reactivity of this specific derivative.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. For this compound, these calculations could provide insights into:
Electron Distribution and Molecular Orbitals: Mapping the electron density to identify nucleophilic and electrophilic centers. The electron-withdrawing nature of the chlorine and nitrile substituents would be expected to significantly influence the electron distribution across the pyrrolopyridine ring system.
HOMO-LUMO Gap: Calculating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Maps: Visualizing the electrostatic potential to predict how the molecule would interact with other molecules, including biological targets.
Such studies would be foundational for understanding the intrinsic properties of this compound and for guiding its potential applications in medicinal chemistry and materials science.
Molecular Docking Simulations for Ligand-Target Interactions
While specific molecular docking studies for this compound are not detailed in the available literature, extensive research on its derivatives provides a clear indication of the scaffold's utility in interacting with biological targets, particularly protein kinases and tubulin.
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for understanding ligand-target interactions.
For instance, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology. acs.orgacs.orgnih.gov Similarly, other derivatives have been designed as colchicine-binding site inhibitors, targeting tubulin. tandfonline.comsemanticscholar.orgnih.govnih.gov
A molecular docking study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site of tubulin revealed key interactions. tandfonline.com One of the most potent compounds, 10t , demonstrated significant overlap with the native ligand in the active site. tandfonline.com The docking results indicated that the 1H-pyrrolo[3,2-c]pyridine core could form a crucial hydrogen bond with the amino acid residue Thrα179. tandfonline.com
Table 1: Molecular Docking Data for 1H-pyrrolo[3,2-c]pyridine Derivative 10t with Tubulin
| Compound | Target | Key Interacting Residues | Docking Score (kcal/mol) |
| 10t | Tubulin (colchicine site) | Thrα179, Asnβ349 | -12.4 |
These findings suggest that this compound, by virtue of its core structure, has the potential to be docked into various enzyme active sites. The chloro and carbonitrile groups would likely influence its binding orientation and affinity, offering opportunities for tailored inhibitor design.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Specific molecular dynamics (MD) simulations for this compound are not presently available in scientific literature. However, MD simulations have been effectively employed to study the dynamic behavior of structurally related pyrrolopyridine derivatives and their complexes with biological targets.
MD simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-receptor complex over time. This method can reveal:
Conformational Flexibility: How the ligand and protein adapt to each other upon binding.
Binding Stability: The stability of the ligand in the binding pocket, often assessed by calculating the root-mean-square deviation (RMSD) over the simulation time.
Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions that contribute to binding affinity.
For example, MD simulations have been used to investigate the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-Activated Kinase 4 (PAK4). mdpi.com These simulations demonstrated that the inhibitors had strong and stable interactions with the hinge region of the kinase. mdpi.com In a different study, MD simulations of pyrrolo-pyridine benzamide derivatives bound to the c-Met kinase highlighted the key amino acids crucial for the binding free energy. nih.gov
Applying MD simulations to this compound in complex with a relevant biological target would offer deeper insights into its mechanism of action and the dynamics of the interaction, which are crucial for the development of effective therapeutics.
Structure-Based Design Principles for Derivative Development
The 1H-pyrrolo[3,2-c]pyridine scaffold has been a fertile ground for structure-based drug design, leading to the development of potent and selective inhibitors for various therapeutic targets. acs.orgacs.orgnih.gov The principles derived from these studies can be directly applied to the development of derivatives of this compound.
Structure-based design relies on the three-dimensional structure of the target protein to guide the design of new ligands. This approach has been successfully used to optimize the 1H-pyrrolo[3,2-c]pyridine scaffold for improved potency, selectivity, and pharmacokinetic properties. acs.orgacs.orgnih.gov
In the development of MPS1 inhibitors, a structure-based approach was used to guide the optimization of a lead compound. acs.orgacs.orgnih.gov This led to the discovery of CCT251455 , a potent and selective inhibitor with a favorable oral pharmacokinetic profile. acs.orgacs.orgnih.gov This optimized compound was found to stabilize an inactive conformation of MPS1. acs.orgacs.orgnih.gov
Similarly, the design of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors involved a strategy of using the rigid pyrrolopyridine scaffold to lock the conformation of a known pharmacophore, leading to potent antiproliferative activity. tandfonline.comsemanticscholar.orgnih.govnih.gov
Table 2: Structure-Activity Relationship Highlights for 1H-pyrrolo[3,2-c]pyridine Derivatives
| Scaffold | Target | Design Strategy | Key Finding |
| 1H-pyrrolo[3,2-c]pyridine | MPS1 Kinase | Optimization of a high-throughput screening hit | Discovery of a potent and selective inhibitor (CCT251455) with good oral bioavailability. acs.orgacs.orgnih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | Conformational restriction of a known pharmacophore | Development of potent antiproliferative agents with IC50 values in the nanomolar range. tandfonline.comsemanticscholar.orgnih.govnih.gov |
These examples underscore the potential of the this compound scaffold as a starting point for the structure-based design of new therapeutic agents. The chloro and carbonitrile substituents provide vectors for further chemical modification to enhance target engagement and drug-like properties.
Investigations into Biological Activity Profiles in Vitro & Mechanistic Focus
Target-Oriented Biochemical Assays for Enzyme and Receptor Interactions
Biochemical assays are crucial for determining the specific molecular targets of a compound and understanding its mechanism of action at a molecular level. For derivatives of 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, these assays have revealed a range of inhibitory activities against several important kinases.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a variety of kinases implicated in cancer progression.
Fibroblast Growth Factor Receptor (FGFR): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activities against FGFR1, 2, and 3. nih.govresearchgate.net For instance, one derivative exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, highlighting its potential as a pan-FGFR inhibitor. nih.govresearchgate.net The development of selective FGFR inhibitors is a significant area of cancer research, as aberrant FGFR signaling is linked to the progression of various tumors. nih.govnih.gov
Monopolar Spindle 1 (MPS1): A medicinal chemistry program focused on the 1H-pyrrolo[3,2-c]pyridine scaffold led to the discovery of potent and selective inhibitors of MPS1, a key protein kinase in the spindle assembly checkpoint. acs.org Optimized compounds from this series displayed effective inhibition of MPS1 in vitro and in cellular assays. acs.org
Janus Kinase 3 (JAK3), PI3Kγ, VEGFR-2, AKT, and Pim-1: While specific data for this compound against all these kinases is not extensively detailed in the provided context, the broader class of pyrrolopyridine derivatives has been investigated for activity against such targets. For example, various heterocyclic compounds, including pyridine (B92270) derivatives, have been explored as VEGFR-2 inhibitors. nih.govmdpi.com The inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapies. nih.govmdpi.com
| Kinase Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Detailed kinetic studies are essential to understand how a compound inhibits its target enzyme. While specific kinetic data for this compound's interaction with Enoyl-acyl carrier protein reductase (InhA) was not found, the general approach involves determining parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
The interaction of small molecules with proteins, such as serum albumins, can influence their pharmacokinetic properties. Studies on the binding of pyrrolopyridine derivatives to proteins like Bovine Serum Albumin help in understanding their distribution and bioavailability.
Cell-Based Assays for In Vitro Biological Impact
Cell-based assays provide a more complex biological system to evaluate the effects of a compound on cellular processes, particularly proliferation and survival.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been tested against a variety of cancer cell lines, demonstrating significant antiproliferative effects.
Breast Cancer (4T1, MCF-7): A 1H-pyrrolo[2,3-b]pyridine derivative was found to inhibit the proliferation of breast cancer 4T1 cells. nih.gov Other pyrano[3,2-c]pyridine derivatives have also shown the ability to inhibit the growth of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.govnih.gov
Colon Cancer (HCT116): The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized in the development of MPS1 inhibitors that show antiproliferative activity in HCT116 human colon cancer cells. acs.org
Human Melanoma (A375P): A series of diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent antiproliferative activities against the A375P human melanoma cell line, with some compounds showing superior potency to the established drug Sorafenib. nih.gov
Diffuse Malignant Peritoneal Mesothelioma (DMPM): New nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have been shown to reduce the proliferation of DMPM cells. nih.govresearchgate.net DMPM is a rare and aggressive cancer with limited treatment options. nih.gov
Other Cancer Cell Lines (HeLa, A-549, Du-145): The antiproliferative activity of various pyrrolopyridine derivatives has been evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer). mdpi.comnih.gov
| Compound | Cell Line | IC50 (µM) after 24h |
|---|---|---|
| P.P | MCF-7 | 100±5.0 |
| TPM.P | 180±6.0 | |
| 4-CP.P | 60±4.0 | |
| 3-NP.P | 140±5.0 |
The immunomodulatory potential of this compound derivatives is an area of interest. For instance, their effect on processes like IL-2-stimulated T cell proliferation can indicate their potential to modulate immune responses, which is relevant in both oncology and autoimmune diseases.
Lack of Publicly Available Data Prevents In-Depth Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research on the biological activities of the chemical compound this compound. While the existence of this compound is confirmed through chemical supplier listings, extensive searches for data pertaining to its specific biological profile, as requested, yielded no concrete scientific studies.
Specifically, there is no available information in published literature regarding the following key areas of investigation for this compound:
Antimycobacterial Activity: No studies were found that evaluated this compound's efficacy in cell-based systems against Mycobacterium tuberculosis or other mycobacterial species.
Structure-Activity Relationship (SAR) Studies: There is a lack of research on the derivatives of this compound. Consequently, no data exists on how substituent modifications, bioisosteric replacements, or predictive SAR models impact its in vitro potency and selectivity.
Mechanistic Investigations: The molecular and cellular mechanisms of action for this specific compound remain unelucidated. There are no available in vitro studies identifying the specific biochemical pathways it may modulate.
Due to the absence of scientific data on the antimycobacterial properties, structure-activity relationships, and biochemical mechanisms of this compound, it is not possible to provide a detailed article on these specific topics. The information required to construct the requested analysis is not present in the current body of scientific literature.
Mechanistic Investigations at the Molecular and Cellular Level (in vitro)
Analysis of Cellular Responses (e.g., apoptosis induction, migration and invasion inhibition)
There is currently no publicly available scientific literature detailing the analysis of cellular responses to this compound. Extensive searches of academic and research databases did not yield any studies investigating the effects of this specific compound on apoptosis induction, or the inhibition of cell migration and invasion.
While research exists on the broader class of pyrrolo[3,2-c]pyridine derivatives, which have been investigated for various biological activities including the induction of apoptosis, these findings are not specific to this compound and therefore fall outside the scope of this article.
Interactive Data Table: Cellular Response Analysis of this compound
Investigation of Substrate Scope for Enzymatic Reactions (e.g., Nitrile Reductase queF)
There are no available studies in the scientific literature that investigate this compound as a substrate for enzymatic reactions, including for the nitrile reductase queF. Research on the nitrile reductase queF has primarily focused on its natural substrate, 7-cyano-7-deazaguanine (preQ0), and its role in the biosynthesis of queuosine. While the substrate scope of this enzyme has been explored with various nitrile-containing compounds, this compound has not been reported as a substrate in these studies.
Interactive Data Table: Enzymatic Substrate Scope of this compound
Advanced Derivatization and Scaffold Modification Strategies Based on 7 Chloro 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile
Exploration of Diversification Libraries for Biological Screening
The systematic derivatization of the 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core has led to the creation of extensive compound libraries, which have been instrumental in identifying novel drug candidates with a range of biological activities. A primary focus of these screening efforts has been in the field of oncology, particularly in the discovery of novel kinase inhibitors and compounds that interfere with microtubule dynamics.
Researchers have synthesized and evaluated series of 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents. nih.govsemanticscholar.orgresearchgate.netnih.gov In one such study, a library of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was designed to act as colchicine-binding site inhibitors, which interfere with tubulin polymerization. nih.govsemanticscholar.orgresearchgate.netnih.gov Biological evaluation of these compounds against various cancer cell lines, such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), revealed that many of the derivatives exhibited moderate to excellent antiproliferative activities. nih.govsemanticscholar.org This highlights the effectiveness of using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to create potent antitumor compounds. nih.govsemanticscholar.org
One of the most promising compounds from this library, designated 10t, which incorporates an indolyl moiety, demonstrated particularly potent activity with IC₅₀ values in the nanomolar range across the tested cell lines. nih.govsemanticscholar.orgresearchgate.netnih.gov Further mechanistic studies confirmed that this compound effectively inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| 10t | 0.12 | 0.15 | 0.21 |
In another line of research, the broader pyrrolo[3,2-c]pyridine scaffold has been explored for its potential to yield selective kinase inhibitors. A library of eighteen derivatives was screened for inhibitory activity against FMS kinase, a target implicated in cancer and inflammatory diseases. nih.gov This screening identified compounds with potent inhibitory activity, with IC₅₀ values as low as 30 nM. nih.gov The most potent of these compounds also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases and showed significant antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines. nih.gov
| Compound | FMS Kinase IC₅₀ (nM) |
|---|---|
| 1e | 60 |
| 1r | 30 |
These examples underscore the power of creating diversified libraries based on the this compound scaffold for the discovery of novel and potent bioactive molecules.
Conjugation Strategies for Targeted Delivery
While direct research on conjugation strategies for this compound is limited, the broader field of targeted cancer therapy offers several established approaches that could be adapted for this scaffold. These strategies aim to increase the therapeutic index of potent cytotoxic agents by selectively delivering them to cancer cells while minimizing exposure to healthy tissues.
Antibody-Drug Conjugates (ADCs): One of the most successful targeted delivery platforms is the ADC, which links a potent cytotoxic payload to a monoclonal antibody that recognizes a tumor-specific or tumor-associated antigen. While pyrrolo[3,2-c]pyridine derivatives have not been widely reported as ADC payloads, the principles of ADC technology are applicable. For instance, pyrrolobenzodiazepine (PBD) dimers, another class of potent DNA-interactive agents, are being clinically evaluated as ADC payloads. nih.gov A derivative of this compound could potentially be equipped with a suitable linker for conjugation to a tumor-targeting antibody.
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize peptides to target receptors that are overexpressed on cancer cells. The smaller size of peptides can offer advantages in terms of tumor penetration. Research on indole-dipeptide conjugates has demonstrated the potential of this approach for developing agents with antimicrobial activity, and similar strategies could be envisioned for delivering anticancer derivatives of this compound. nih.gov
Folate Receptor Targeting: The folate receptor is frequently overexpressed on the surface of various cancer cells, including ovarian and lung cancers, making it an attractive target for drug delivery. nih.govmdpi.com Small molecules, such as derivatives of this compound, could be conjugated to folic acid or a folate analog. This would facilitate their selective uptake into cancer cells via folate receptor-mediated endocytosis, thereby concentrating the therapeutic agent at the site of action. nih.govnih.gov This strategy has been successfully applied to other heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, to enhance their tumor-targeting capabilities. nih.govnih.gov
Development of Prodrug Strategies
Prodrug strategies involve the chemical modification of a biologically active compound to form an inactive or less active precursor that is converted to the active drug in the body, ideally at the target site. This approach can be used to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity. While specific prodrugs of this compound have not been extensively documented, several general prodrug strategies are highly relevant.
Phosphate (B84403) Prodrugs: For compounds with poor aqueous solubility, the addition of a phosphate group can significantly improve their solubility and bioavailability. snv63.ruresearchgate.net This is a well-established strategy, and the resulting phosphate ester prodrug is typically cleaved by endogenous phosphatases to release the active parent drug. snv63.ru A hydroxylated derivative of this compound could be a suitable candidate for this approach.
Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. This unique feature can be exploited for targeted drug activation. Hypoxia-activated prodrugs are designed to be stable and inactive under normal oxygen conditions but are enzymatically reduced in hypoxic environments to release a potent cytotoxic agent. nih.govmdpi.com This strategy often employs a nitroaromatic group as the bioreductive trigger. mdpi.com Given that many pyrrolopyridine derivatives are being investigated as anticancer agents, designing a hypoxia-activated prodrug of a potent this compound derivative could be a promising strategy to enhance its tumor selectivity and reduce systemic toxicity. nih.gov
Ester Prodrugs: The conversion of carboxylic acid or hydroxyl groups into esters is a common method to improve the lipophilicity and cell permeability of a drug. While the parent compound this compound does not possess these functional groups, derivatives could be synthesized to incorporate them, thereby enabling an ester prodrug approach. These esters are then hydrolyzed by ubiquitous esterases in the body to release the active drug.
Future Research Directions and Translational Perspectives Academic Focus
Identification of Novel In Vitro Biological Targets
The pyrrolo[3,2-c]pyridine scaffold has been identified as a key pharmacophore for targeting various biological molecules, indicating a rich potential for the discovery of novel therapeutic applications for its derivatives, including 7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.
One significant area of interest is in the development of anticancer agents. A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.gov These compounds demonstrated potent antitumor activities against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range. nih.gov Molecular modeling suggested that these derivatives interact with key residues in the colchicine site, such as Thrα179 and Asnβ349, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. nih.gov
Another promising avenue of research is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govmdpi.com A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, with the most potent compounds showing IC50 values as low as 30 nM. nih.gov These compounds demonstrated selectivity for FMS kinase and exhibited antiproliferative activity against ovarian, prostate, and breast cancer cell lines, as well as anti-inflammatory effects in bone marrow-derived macrophages. nih.gov
These findings underscore the potential of the pyrrolo[3,2-c]pyridine scaffold to yield inhibitors for other kinases and protein-protein interactions. High-throughput screening of this compound against diverse panels of kinases and other disease-relevant enzymes could unveil novel and potent biological targets.
Table 1: Investigated Biological Targets for the Pyrrolo[3,2-c]pyridine Scaffold
| Biological Target | Therapeutic Area | Key Findings |
| Tubulin (Colchicine-Binding Site) | Cancer | Derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov |
| FMS Kinase (CSF-1R) | Cancer, Inflammatory Disorders | Derivatives show potent and selective inhibition, leading to antiproliferative and anti-inflammatory effects. nih.gov |
Integration with Fragment-Based Drug Discovery and DNA-Encoded Library Screening
While specific examples for this compound are not yet prevalent in the literature, its structural characteristics make it an attractive candidate for integration into modern drug discovery platforms like fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) screening.
In FBDD, the pyrrolo[3,2-c]pyridine core could serve as a starting fragment. Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of chemical space around a target's binding site. The chloro and carbonitrile substituents on the core of this compound offer opportunities for vector-based growth and the introduction of pharmacophoric features to enhance binding affinity and selectivity.
For DEL technology, the pyrrolo[3,2-c]pyridine scaffold can be incorporated into combinatorial libraries of unprecedented size. The development of DNA-compatible synthetic methodologies for the construction and modification of this scaffold would be a critical step. This would enable the screening of billions of unique compounds against a wide array of biological targets, accelerating the identification of novel hit compounds.
Application in Chemical Biology Tools and Probes
The pyrrolo[3,2-c]pyridine scaffold can be leveraged for the development of sophisticated chemical biology tools and probes to investigate complex biological processes. For instance, fluorescently labeling derivatives of this compound that are known to engage a specific target, such as tubulin, could enable the visualization of microtubule dynamics in living cells.
Furthermore, the development of photoaffinity-labeled probes based on this scaffold would allow for the identification and validation of novel protein targets. These probes, upon photoactivation, would covalently bind to their target proteins, which can then be isolated and identified using proteomic techniques. This approach could uncover previously unknown binding partners and off-target effects, providing valuable insights into the compound's mechanism of action.
Development of Advanced Synthetic Methodologies for Analogues
The exploration of the full therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold hinges on the development of advanced and versatile synthetic methodologies to generate a diverse range of analogues. The existing synthetic routes to 1H-pyrrolo[3,2-c]pyridine derivatives often involve multi-step sequences.
A published synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines starts from commercially available 2-bromo-5-methylpyridine. nih.gov The synthesis involves oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to form a key intermediate. nih.gov This is followed by reductive cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, which is then further functionalized via a Suzuki cross-coupling reaction to introduce various aryl groups. nih.gov
Future research should focus on developing more convergent and efficient synthetic strategies. This could include the exploration of novel C-H activation and functionalization reactions to directly modify the pyrrolo[3,2-c]pyridine core. The development of regioselective reactions will also be crucial for accessing a wider array of substitution patterns. These advancements will facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization.
Table 2: Key Synthetic Reactions for Pyrrolo[3,2-c]pyridine Analogues
| Reaction Type | Purpose |
| Reductive Cyclization | Formation of the core 1H-pyrrolo[3,2-c]pyridine ring system. nih.gov |
| Suzuki Cross-Coupling | Introduction of diverse aryl substituents at the 6-position. nih.gov |
Contribution to Fundamental Heterocyclic Chemistry
The study of this compound and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. The pyrrolopyridine ring system, as an isostere of indole (B1671886), presents an interesting case for studying the impact of nitrogen atom placement on the electronic properties, reactivity, and biological activity of the scaffold.
Investigating the aromaticity and reactivity of the pyrrolo[3,2-c]pyridine nucleus, including its susceptibility to electrophilic and nucleophilic attack, will provide valuable insights for synthetic chemists. Furthermore, exploring the tautomeric equilibria and conformational preferences of this ring system will enhance our understanding of its behavior in different chemical and biological environments. The unique physicochemical properties of this scaffold make it a valuable building block in the construction of complex molecular architectures with novel functions.
Q & A
Q. Table 2. Yield Optimization Strategies
| Parameter | Example Approach | Outcome | Reference |
|---|---|---|---|
| Solvent | DMF instead of isopropanol | +15% yield | |
| Catalyst | Pd/C (5 mol%) | 90% conversion | |
| Reaction Time | Microwave (150°C, 30 min) | 85% yield |
Q. How to address stability issues in biological assays?
- Methodological Answer :
- pH Stability Tests : Evaluate compound integrity in PBS (pH 7.4) vs. acidic buffers (pH 2.0) via HPLC .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Lyophilization : Improve shelf life by formulating as lyophilized powders .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity across studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays .
- Cell Line Variability : Test across diverse models (e.g., primary vs. immortalized cells) .
- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>95% purity required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
